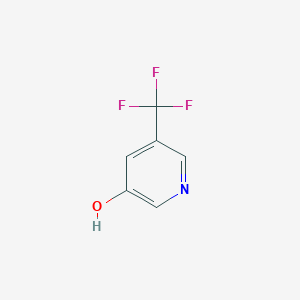

5-(Trifluoromethyl)pyridin-3-ol

描述

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine and its derivatives are fundamental building blocks in a vast array of chemical disciplines, most notably in medicinal chemistry and agrochemical science. nih.govresearchgate.net The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a structural motif found in numerous natural products, including alkaloids and vitamins. nih.gov Its presence in a molecule can significantly influence properties such as solubility, basicity, and the potential for hydrogen bonding.

In the realm of drug discovery, pyridine derivatives have been incorporated into a multitude of therapeutic agents, demonstrating a wide spectrum of biological activities. nih.gov These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, which is often crucial for the interaction of a drug molecule with its biological target.

Similarly, in agricultural chemistry, pyridine-based compounds are integral to the development of modern herbicides, insecticides, and fungicides. nih.govresearchgate.net The introduction of a pyridine moiety can enhance the efficacy and selectivity of these agents, leading to more effective and environmentally benign crop protection solutions. nih.gov

Conformational and Electronic Influence of the Trifluoromethyl Group in Pyridines

The trifluoromethyl (-CF3) group is a powerful tool in the arsenal (B13267) of medicinal and agricultural chemists. Its introduction into a pyridine ring imparts a unique set of properties that can dramatically alter the parent molecule's behavior. The -CF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic pull can significantly impact the pKa of the pyridine nitrogen, making it less basic.

Overview of Research Trajectories for 5-(Trifluoromethyl)pyridin-3-ol and Analogous Structures

Research into this compound and its analogs is primarily driven by their potential as key intermediates in the synthesis of more complex, biologically active molecules. The combination of the trifluoromethyl group and the hydroxyl group on the pyridine ring provides two distinct points for further chemical modification.

The primary research trajectory for these compounds is in the development of novel agrochemicals. nih.govresearchgate.net For instance, derivatives of trifluoromethylpyridines are key components in a number of commercial herbicides and insecticides. nih.gov The general synthetic strategy often involves the preparation of a functionalized trifluoromethylpyridine core, which is then elaborated through various chemical reactions to produce the final active ingredient.

In the pharmaceutical sector, while direct applications of this compound are less documented, its structural motifs are present in various compounds undergoing investigation for a range of therapeutic areas. The trifluoromethyl-substituted pyridine scaffold is a recognized pharmacophore in drug discovery, and research is ongoing to explore its potential in developing new medicines. nih.gov

Interactive Data Tables

Below are interactive tables summarizing some of the key properties and research areas related to this compound and its analogs.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H4F3NO | nih.gov |

| Molecular Weight | 163.10 g/mol | nih.gov |

| CAS Number | 186593-14-6 | nih.gov |

| XLogP3-AA (Lipophilicity) | 1.4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Application Area | Examples of Derivatives/Analogs | Key Research Findings | Source |

|---|---|---|---|

| Agrochemicals (Herbicides) | Fluazifop-butyl | Acts as an acetyl-CoA carboxylase (ACCase) inhibitor, showing excellent herbicidal activity on perennial grass weeds. | nih.gov |

| Agrochemicals (Insecticides) | Chlorfluazuron | Inhibits insect growth by interfering with chitin (B13524) biosynthesis. | nih.gov |

| Agrochemicals (Fungicides) | Fluazinam | A potent fungicide that interferes with the biochemistry of respiration in fungi. | spectrabase.com |

| Pharmaceuticals | 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles | Demonstrate potent antimicrobial activity, particularly against Gram-positive bacteria. | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

5-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)4-1-5(11)3-10-2-4/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUZFMWMDPHTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629381 | |

| Record name | 5-(Trifluoromethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186593-14-6 | |

| Record name | 5-(Trifluoromethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)pyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Trifluoromethyl Pyridin 3 Ol and Its Analogs

Established Synthetic Routes to Trifluoromethylated Pyridinols

The foundational methods for synthesizing trifluoromethylated pyridines, which can be precursors to pyridinols, have been developed over several decades, often driven by the agrochemical and pharmaceutical industries. nih.govjst.go.jp

One of the most established industrial methods for introducing a trifluoromethyl group onto a pyridine (B92270) ring is through a halogen exchange (Halex) reaction. jst.go.jp This process typically begins with a picoline (methylpyridine) derivative. The methyl group is exhaustively chlorinated to a trichloromethyl (-CCl₃) group, which is then converted to the trifluoromethyl (-CF₃) group by treatment with a fluorinating agent, most commonly hydrogen fluoride (B91410) (HF). jst.go.jpgoogleapis.com

This strategy is particularly important for the large-scale production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF). nih.govgoogle.com For instance, the synthesis of DCTF can start from 2-chloro-5-methylpyridine. This starting material undergoes liquid-phase chlorination to yield 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) (PCMP), which is subsequently fluorinated in the vapor phase to produce the final DCTF product. nih.govgoogle.com Both stepwise and simultaneous chlorination/fluorination processes have been developed, often employing transition metal-based catalysts in high-temperature, vapor-phase reactions. nih.govjst.go.jp

| Starting Material | Intermediate | Product | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|---|

| 3-Picoline | 3-(Trichloromethyl)pyridine | 3-(Trifluoromethyl)pyridine | Cl₂, HF | Radical Chlorination / Halogen Exchange | jst.go.jp |

| 2-Chloro-5-methylpyridine | 2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP) | 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) | Cl₂, HF | Liquid/Vapor-Phase Chlorination & Fluorination | nih.govgoogle.com |

An alternative to functionalizing an existing pyridine ring is to construct the ring from acyclic precursors where one of the components already contains the trifluoromethyl group. nih.gov This approach offers a high degree of flexibility in introducing various substituents onto the pyridine core.

A prominent example involves the synthesis of a pyridone intermediate, a tautomer of a pyridinol, used in the production of the herbicide pyroxsulam. nih.gov The synthesis employs (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one as the key trifluoromethyl-containing building block, which undergoes a Horner-Wadsworth-Emmons reaction as part of the ring-forming sequence. nih.gov Similarly, other trifluoromethylated building blocks, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, are used in condensation reactions with amino compounds to form various trifluoromethylated heterocyclic systems, demonstrating the versatility of this strategy. rsc.org

| CF₃-Containing Building Block | Reaction Partner | Resulting Heterocycle Core | Reference |

|---|---|---|---|

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | Phosphonate ylide / Amine | Pyridone | nih.gov |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 3-Aminoindazoles | Pyrimido[1,2-b]indazol-4(1H)-one | rsc.org |

| α-CF₃-Enones | Hydrazines | 3-CF₃-Pyrazoles | rsc.org |

Directly introducing a trifluoromethyl group onto the pyridine ring is a powerful and atom-economical strategy. These methods can be broadly classified based on the nature of the trifluoromethylating agent and the mechanism of activation.

Metal-mediated, particularly copper-mediated, reactions are a cornerstone for forming C-CF₃ bonds. nih.gov These reactions typically involve the coupling of a halo-pyridine (iodo- or bromo-pyridines) with a trifluoromethyl source, such as trifluoromethyl copper (CuCF₃) or a combination of a trifluoromethylating reagent (e.g., Togni's reagent, CF₃SiMe₃) and a copper catalyst. This approach is one of the three main methods for preparing trifluoromethylpyridine derivatives and is advantageous for its functional group tolerance and predictable regioselectivity based on the position of the halogen atom. nih.gov

Recent advances have focused on the direct C-H trifluoromethylation of pyridine rings, avoiding the need for pre-functionalized halo-pyridines. A notable strategy involves the nucleophilic activation of the pyridine ring to facilitate a subsequent reaction with an electrophilic trifluoromethylating agent.

One such method achieves the first-ever 3-position-selective C(sp²)–H trifluoromethylation of pyridines. The process involves the hydrosilylation of the pyridine derivative, which generates an N-silyl enamine intermediate. This nucleophilic activation of the ring allows for a successful reaction with an electrophilic trifluoromethyl source, such as a hypervalent iodine reagent (Togni's reagent), to introduce the CF₃ group specifically at the C-3 position. This method is applicable to a range of pyridine and quinoline (B57606) derivatives.

Direct Introduction of Trifluoromethyl Groups

Advanced Synthetic Strategies for 5-(Trifluoromethyl)pyridin-3-ol and Derived Structures

While general methods for synthesizing trifluoromethylated pyridines are well-established, the specific synthesis of this compound is not widely documented in the primary literature, suggesting that its preparation likely relies on multi-step sequences or advanced functional group interconversions from more readily available precursors.

A plausible and advanced strategy would involve the synthesis and subsequent functionalization of a pyridine ring already bearing the trifluoromethyl group at the 5-position. Two potential routes from common intermediates are:

From 3-Amino-5-(trifluoromethyl)pyridine: This commercially available intermediate can be converted to the target pyridinol via a Sandmeyer-type reaction. The process involves the diazotization of the amino group with nitrous acid (generated in situ from NaNO₂) to form a diazonium salt. Gentle heating of the aqueous diazonium salt solution leads to the loss of N₂ gas and the introduction of a hydroxyl group at the C-3 position, yielding this compound.

From 3-Bromo-5-(trifluoromethyl)pyridine: Another viable precursor is 3-bromo-5-(trifluoromethyl)pyridine. The conversion of the C-Br bond to a C-OH group can be achieved through modern cross-coupling chemistry. A palladium-catalyzed Buchwald-Hartwig hydroxylation, using a specific phosphine (B1218219) ligand and a hydroxide (B78521) source (e.g., KOH or NaOH), could furnish the desired 3-pyridinol derivative. Alternatively, a nucleophilic aromatic substitution reaction with a protected hydroxyl equivalent, such as sodium methoxide (B1231860) to form a 3-methoxy intermediate, followed by deprotection (e.g., with BBr₃), would also lead to the target compound. The synthesis of a related compound, 2-methoxy-3-methyl-5-(trifluoromethyl)pyridine, from a bromo-pyridine precursor highlights the feasibility of this approach. prepchem.com

These advanced strategies leverage known, reliable transformations on the pyridine nucleus to construct the specifically substituted target molecule, this compound, which serves as a valuable building block for further chemical exploration.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings, including the introduction of trifluoromethyl groups. These methods offer broad functional group tolerance and high selectivity, making them valuable in industrial manufacturing. researchgate.net

One common approach involves the coupling of a trifluoromethylating agent with a suitably functionalized pyridine derivative. For instance, the Stille coupling reaction between an organostannane, such as 5-tributylstannyl-4-fluoropyrazole, and an aryl iodide proceeds smoothly in the presence of a palladium catalyst to yield the corresponding 5-aryl-4-fluoropyrazole. rsc.org While this example illustrates the functionalization of a pyrazole (B372694) ring, similar principles apply to pyridine systems.

Another strategy is the Suzuki-Miyaura coupling, which utilizes organoboron compounds. mdpi.com Palladium catalysts, sometimes prepared in situ from palladium acetate (B1210297) and phosphine ligands, are effective for the cross-coupling of arylboronates with trifluoroacetates to produce trifluoromethylated aromatic compounds. elsevierpure.com The development of active Pd(0)/PR₃ species has enabled the oxidative addition of C-F bonds without the need for additives, facilitating the cross-coupling of fluoroarenes with arylboronates. mdpi.com

The choice of ligand is crucial for the success of these reactions. For example, in the coupling of tetrafluoroethylene (B6358150) with arylboronates, dicyclohexylphosphinoethane (DCPE) and dicyclohexylphosphinobutane (DCPB) were found to retard the reaction, while triphenylphosphine (B44618) (PPh₃) and tricyclohexylphosphine (B42057) (PCy₃) were more effective. mdpi.com

A summary of representative palladium-catalyzed cross-coupling reactions for the synthesis of trifluoromethylated pyridines and related heterocycles is presented below:

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product | Reference |

| 5-Tributylstannyl-4-fluoropyrazole | Aryl Iodide | Palladium Catalyst | 5-Aryl-4-fluoropyrazole | rsc.org |

| Phenyl Trifluoroacetate | Organoboron Compound | Pd(OAc)₂ / PBu₃ | Trifluoromethylated Aromatic | elsevierpure.com |

| Tetrafluoroethylene | Arylboronate | Pd(0) / PPh₃ | α,β,β-Trifluorostyrene | mdpi.com |

| 2-Chloro-4-iodo-5-trifluoromethylpyridine | Methylamine | - | 2-Chloro-N-methyl-5-(trifluoromethyl)pyridin-4-amine | acs.org |

Microwave-Assisted Synthesis Techniques in Pyridine Chemistry

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, offering advantages such as reduced reaction times, increased yields, and enhanced purity of products. clockss.org In pyridine chemistry, microwave irradiation has been successfully employed for various transformations, including trifluoromethylation.

A notable application is the copper-mediated trifluoromethylation of pyrimidine (B1678525) nucleosides. nih.gov This method utilizes a microwave-irradiated pathway to facilitate the direct trifluoromethylation of 5-iodo pyrimidine nucleosides using Chen's reagent (methyl fluorosulfonyldifluoroacetate). The microwave-assisted protocol significantly shortens the reaction time and provides a facile route to trifluoromethylated nucleosides. nih.gov

Microwave assistance has also been used in the high-speed synthesis of trifluoromethylpyrazol-derived compounds. For example, the synthesis of a canonical transient receptor potential (TRPC) channel inhibitor, Pyr3, was achieved rapidly using microwave heating. nih.gov Furthermore, multicomponent reactions for the synthesis of highly substituted thiazolo[3,2-a]pyrimidine derivatives have been efficiently carried out under microwave irradiation without the need for a catalyst. clockss.org

The following table summarizes key examples of microwave-assisted synthesis in the context of trifluoromethylated heterocycles:

| Reactants | Reagent/Catalyst | Product | Conditions | Reference |

| 5-Iodo Pyrimidine Nucleosides | Chen's Reagent / Copper | 5-Trifluoromethyl Pyrimidine Nucleosides | Microwave Irradiation | nih.gov |

| Acrylamides, Pyrazoles | - | Pyr3 (TRPC Channel Inhibitor) | Microwave Heating | nih.gov |

| 2-Aminothiazole, Aromatic Aldehydes, Ethyl Acetoacetate | Acetic Acid | Thiazolo[3,2-a]pyrimidine Derivatives | Microwave Irradiation (350 W, 80 °C) | clockss.org |

Regioselective Synthesis Protocols for Trifluoromethylated Pyridines

The regioselective synthesis of trifluoromethylated pyridines is crucial for controlling the properties and biological activity of the final compounds. Several methods have been developed to achieve high regioselectivity in the introduction of the trifluoromethyl group onto the pyridine ring.

One important strategy involves the cyclocondensation of trifluoromethyl-containing building blocks. nih.gov For instance, the Kröhnke reaction, a multicomponent reaction, allows for the synthesis of 2-trifluoromethyl pyridines from chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium (B1175870) acetate. researchgate.net This method is general for a range of substituted chalcones. researchgate.net

Another powerful approach is the [3+2] cycloaddition reaction. The regioselective synthesis of 5-trifluoromethyl-1,2,4-triazoles has been achieved through the [3+2] cycloaddition of nitrile imines (generated in situ from hydrazonyl chlorides) with trifluoroacetonitrile. nih.govmdpi.com This method tolerates various functional groups and offers mild reaction conditions. nih.govmdpi.com Similarly, 5-trifluoromethylpyrazoles can be synthesized via the regioselective [3+2] cycloaddition of nitrile imines with 2-bromo-3,3,3-trifluoropropene (BTP). organic-chemistry.org

Furthermore, cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles provides a practical route to α-trifluoromethylated pyridines with high regioselectivity. researchgate.net

The following table highlights different regioselective synthetic methods for trifluoromethylated pyridines and related heterocycles:

| Reaction Type | Reactants | Product | Key Feature | Reference |

| Kröhnke Reaction | Chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, Ammonium Acetate | 2-Trifluoromethyl Pyridines | Multicomponent Reaction | researchgate.net |

| [3+2] Cycloaddition | Nitrile Imines, Trifluoroacetonitrile | 5-Trifluoromethyl-1,2,4-triazoles | High Regioselectivity | nih.govmdpi.com |

| [3+2] Cycloaddition | Nitrile Imines, 2-Bromo-3,3,3-trifluoropropene | 5-Trifluoromethylpyrazoles | Catalyst-free | organic-chemistry.org |

| [2+2+2] Cycloaddition | Trifluoromethylated Diynes, Nitriles | α-Trifluoromethylated Pyridines | Cobalt-catalyzed | researchgate.net |

Considerations for Gram-Scale Preparation and Industrial Scalability

The transition from laboratory-scale synthesis to gram-scale and industrial production presents several challenges, including cost, safety, and efficiency. For trifluoromethylated pyridines, establishing practical large-scale manufacturing processes is crucial for their use as raw materials in the agrochemical and pharmaceutical industries. nih.gov

A common industrial method for producing trifluoromethylpyridines involves the chlorination of picoline followed by a halogen exchange (Halex) reaction with hydrogen fluoride (HF). nih.govjst.go.jp This process can be carried out in the liquid phase, which is often more desirable for commercial production than vapor-phase reactions that require high temperatures and can lead to decomposition of starting materials and products. googleapis.com The use of metal halide catalysts, such as FeCl₃ or FeF₃, can facilitate the fluorination step. googleapis.com

The development of one-pot procedures and the use of readily available, inexpensive starting materials are key considerations for scalability. For example, a multicomponent Kröhnke reaction has been demonstrated to be applicable for the gram-scale synthesis of 2-trifluoromethyl pyridines. researchgate.net Similarly, the regioselective synthesis of 5-trifluoromethyl 1,2,4-triazoles via [3+2] cycloaddition has been shown to be scalable to the gram level. nih.gov

Furthermore, protocols for the gram-scale synthesis of related fluorinated compounds, such as polyfluoroaryl sulfides via an SNAr reaction, have been detailed, providing insights into the practical aspects of large-scale preparation, including purification techniques like column chromatography. nih.gov

The following table outlines key aspects and examples related to the gram-scale synthesis of trifluoromethylated pyridines:

| Synthetic Approach | Key Features for Scalability | Example Compound/Class | Reference |

| Halogen Exchange (Halex) | Liquid-phase reaction, use of catalysts like FeCl₃ | (Trifluoromethyl)pyridine compounds | googleapis.com |

| Multicomponent Kröhnke Reaction | One-pot procedure, applicability to gram-scale | 2-Trifluoromethyl Pyridines | researchgate.net |

| [3+2] Cycloaddition | Efficient scalability | 5-Trifluoromethyl 1,2,4-Triazoles | nih.gov |

| Cobalt-catalyzed [2+2+2] Cycloaddition | Demonstrated gram-scale preparation | Trifluoromethylated Pyridine | researchgate.net |

| SNAr Reaction | Detailed gram-scale protocol | Polyfluoroaryl Sulfides | nih.gov |

Reaction Pathways and Mechanistic Investigations of 5 Trifluoromethyl Pyridin 3 Ol Derivatives

Oxidopyridinium Betaine (B1666868) Chemistry and Cycloaddition Reactions

Generation of Trifluoromethylated Oxidopyridinium Betaines from Pyridin-3-ols

Trifluoromethylated oxidopyridinium betaines are typically generated in situ from their corresponding trifluoromethylated pyridin-3-ol precursors. nih.govresearchgate.net The process involves two key steps: N-alkylation of the pyridin-3-ol, followed by deprotonation of the resulting 3-hydroxypyridinium (B1257355) intermediate. nii.ac.jp

A common method for N-alkylation is the reaction of the trifluoromethylated pyridin-3-ol with an alkylating agent like methyl triflate (MeOTf). nih.govresearchgate.net For instance, the N-methylation of 2-(trifluoromethyl)pyridin-3-ol (B1319631) can be achieved by heating with MeOTf in a solvent such as toluene. researchgate.net Following N-alkylation, the pyridinium (B92312) ion is treated with a base, commonly triethylamine (B128534) (Et3N), to facilitate deprotonation and generate the oxidopyridinium betaine. nih.govresearchgate.net This reactive intermediate is then immediately trapped in a cycloaddition reaction with a suitable dipolarophile. nih.gov

The general scheme for the generation of a trifluoromethylated oxidopyridinium betaine is as follows:

Figure 1: General scheme for the in-situ generation of a trifluoromethylated oxidopyridinium betaine from a trifluoromethylated pyridin-3-ol.

(5+2) Cycloaddition Reactions: Regio- and Stereoselectivity

The (5+2) cycloaddition of oxidopyridinium betaines with activated alkenes is a well-established method for synthesizing the 8-azabicyclo[3.2.1]octane framework, a core structure in tropane (B1204802) alkaloids. nii.ac.jp The presence and position of a trifluoromethyl group on the pyridinium ring significantly influence the regio- and stereoselectivity of these reactions. nih.govresearchgate.net

In the reaction of trifluoromethylated oxidopyridinium betaines with N-methylmaleimide, the exo/endo selectivity of the resulting cycloadducts is highly dependent on the position of the CF3 substituent. nih.gov When the CF3 group is at the 5-position of the oxidopyridinium betaine, the (5+2) cycloaddition reaction exclusively yields the exo-product. nih.gov This is in contrast to betaines with the CF3 group at the 2- or 6-positions, which preferentially form endo-products. nih.gov

Computational studies using Density Functional Theory (DFT) have provided insights into the transition states of these reactions. nii.ac.jp For the 5-CF3-substituted betaine, the transition state leading to the exo-product is energetically favored. nii.ac.jp

Unique regio- and stereoselectivities are also observed in reactions with other dipolarophiles like vinyl sulfones and trans-1,2-disubstituted alkenes. nih.gov For example, the reaction of a 6-CF3-substituted oxidopyridinium betaine with phenyl vinyl sulfone results in a regioselectivity that is opposite to what is typically observed in these types of cycloadditions. nii.ac.jp

| Dipolarophile | CF3 Position | Predominant Isomer | Reference |

| N-Methylmaleimide | 5 | exo | nih.gov |

| N-Methylmaleimide | 2 or 6 | endo | nih.gov |

| Phenyl Vinyl Sulfone | 6 | exo (opposite regiochemistry) | nii.ac.jp |

(5+4) Cycloaddition Reactions in Pyridine-Based Systems

While less common than (5+2) cycloadditions, oxidopyridinium betaines can also undergo (5+4) cycloaddition reactions with suitable dienes. The electronic nature of substituents on the pyridine (B92270) ring plays a crucial role in promoting this reaction pathway. nii.ac.jp

For instance, the 5-(trifluoromethyl)oxidopyridinium betaine has been shown to undergo a selective (5+4) cycloaddition with 2,3-dimethylbuta-1,3-diene. nii.ac.jp This reactivity is analogous to that of a 5-methoxycarbonyl-substituted oxidopyridinium betaine, suggesting that the strongly electron-withdrawing trifluoromethyl group at the 5-position is essential for facilitating this mode of cycloaddition. nii.ac.jp

DFT calculations indicate that the activation barrier for the exo-mode (5+4) cycloaddition of the 5-CF3-substituted oxidopyridinium betaine is comparable to that of its 5-methoxycarbonyl-substituted counterpart. nii.ac.jp Experimentally, the reaction of 5-CF3-substituted pyridin-3-ol with 2,3-dimethylbuta-1,3-diene, after in-situ generation of the betaine, confirms the formation of the (5+4) cycloadduct. nii.ac.jp

A related (5+4) cycloaddition has also been observed in the reaction of 1-(2-pyrimidyl)-3-oxidopyridinium with 2,3-dimethylbuta-1,3-diene. acs.org

Influence of Trifluoromethyl Substitution on Cycloaddition Outcomes

The trifluoromethyl group exerts a profound influence on the outcomes of cycloaddition reactions involving oxidopyridinium betaines, affecting both the reaction pathway and the stereoselectivity of the products.

As previously discussed, the position of the CF3 group dictates the exo/endo selectivity in (5+2) cycloadditions with N-methylmaleimide. nih.gov A 5-CF3 substituent leads exclusively to the exo-adduct, whereas a 2- or 6-CF3 substituent favors the endo-adduct. nih.gov This selectivity is attributed to a combination of steric and electronic effects in the transition state. nii.ac.jp While the CF3 group is sterically comparable to an isopropyl group, its strong electron-withdrawing nature also plays a critical role. nii.ac.jp

In the case of (5+4) cycloadditions, the electron-withdrawing CF3 group at the 5-position appears to be a key facilitator of this reaction mode, similar to the effect of a methoxycarbonyl group at the same position. nii.ac.jp This suggests that lowering the energy of the LUMO of the oxidopyridinium betaine through electron-withdrawing substituents is crucial for this less common cycloaddition pathway to occur.

The trifluoromethyl group's impact extends to the regioselectivity of (5+2) cycloadditions with unsymmetrical alkenes like vinyl sulfones. nih.govnii.ac.jp The observed regiochemistry can be contrary to that predicted by frontier molecular orbital theory for unsubstituted oxidopyridinium betaines, highlighting the significant electronic perturbation introduced by the CF3 group. nii.ac.jp

Electrophilic and Nucleophilic Reactivity of the Pyridine Ring System

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of pyridin-3-ols, including 5-(trifluoromethyl)pyridin-3-ol, can participate in nucleophilic substitution reactions. However, the direct displacement of the hydroxyl group (–OH) is generally unfavorable because hydroxide (B78521) (OH-) is a poor leaving group. libretexts.orgmsu.edu

To enhance the reactivity of the hydroxyl group, it must first be converted into a better leaving group. libretexts.org One common strategy is to perform the reaction in the presence of a strong acid. The acid protonates the hydroxyl group, forming –OH2+, which is a much better leaving group (water). libretexts.orgmsu.edu However, this approach is often incompatible with nucleophiles that are basic, as they would be protonated and deactivated by the strong acid. libretexts.orgmsu.edu

A more versatile method involves converting the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate. libretexts.org This creates a good leaving group that can be readily displaced by a wide range of nucleophiles in an SN2 reaction. libretexts.org

While specific examples of nucleophilic substitution at the hydroxyl group of this compound are not extensively detailed in the provided search results, the general principles of alcohol reactivity apply. The electron-withdrawing nature of the trifluoromethyl group would likely increase the acidity of the hydroxyl proton, but its effect on the nucleophilic substitution of the C-O bond is less straightforward and would be influenced by the specific reaction conditions and the nature of the nucleophile.

In the broader context of substituted pyridines, nucleophilic substitution reactions are well-documented. For example, in pentafluoropyridine, nucleophilic attack by hydroxybenzaldehydes can occur at the C-4 position under mild conditions, and at the C-2 and/or C-6 positions under harsher conditions, demonstrating the influence of reaction parameters on regioselectivity. rsc.org

Reactions with Electrophiles for Targeted Pyridine Ring Functionalization

The functionalization of the pyridine ring in derivatives of this compound is significantly influenced by the electronic properties of the trifluoromethyl (-CF3) group. The -CF3 group is a powerful electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution. nih.govscispace.com This deactivation makes direct functionalization challenging. However, strategic approaches have been developed to achieve targeted electrophilic functionalization.

One key strategy involves the temporary dearomatization of the pyridine ring, which generates more electron-rich intermediates that can react with electrophiles. acs.org For instance, hydrosilylation of the pyridine ring can lead to the formation of an N-silyl enamine intermediate. This intermediate is sufficiently nucleophilic to react with electrophilic reagents. Subsequent rearomatization restores the pyridine ring, now functionalized at a specific position.

A notable application of this concept is the 3-position-selective C–H trifluoromethylation of pyridine derivatives. chemrxiv.org This process involves the nucleophilic activation of the pyridine ring through hydrosilylation, followed by a reaction with an electrophilic trifluoromethylating agent. chemrxiv.org While this method introduces a trifluoromethyl group, the underlying principle of activating the deactivated ring towards an electrophile is relevant for functionalizing compounds like this compound.

Research has also focused on the synthesis of complex molecules where the trifluoromethylpyridine core is a key structural motif, particularly in agrochemicals and pharmaceuticals. mdpi.comnih.gov In these syntheses, functionalization is often achieved by building the ring from a trifluoromethyl-containing precursor or by nucleophilic substitution on a pre-functionalized pyridine ring, rather than direct electrophilic attack on a highly deactivated ring. nih.gov For example, the synthesis of the herbicide Flupyrsulfuron-methyl-sodium involves a key intermediate, 2-sulfamoyl-6-(trifluoromethyl)nicotinic acid methyl ester, where the pyridine ring is heavily substituted with electron-withdrawing groups. nih.gov

The strong electron-withdrawing nature of the -CF3 group can also be harnessed to direct reactions. In superacidic media, trifluoromethyl-substituted ketones attached to a pyridine ring can generate highly reactive superelectrophiles. nih.govscispace.com The -CF3 group enhances the electrophilic character at the cationic center, leading to specific and controlled reactions, such as hydroxyalkylation, where an intermediate alcohol is formed selectively. nih.govscispace.com

| Reaction Type | Strategy | Key Intermediates | Outcome | Reference |

| C-H Trifluoromethylation | Nucleophilic activation via hydrosilylation | N-silyl enamine | 3-position functionalization | chemrxiv.org |

| Hydroxyalkylation | Superelectrophilic activation | Dicationic superelectrophiles | Selective formation of intermediate alcohols | nih.govscispace.com |

| Synthesis of complex molecules | Building block approach | Pre-functionalized pyridines | Formation of agrochemicals/pharmaceuticals | nih.gov |

C-H Hydroxylation Strategies for Pyridines

Direct C-H hydroxylation of the pyridine ring, particularly at the C3 position, is a desirable but challenging transformation due to the electronic properties of the heterocycle. nih.govnih.gov For pyridines bearing electron-withdrawing groups such as trifluoromethyl, this challenge is amplified. Nevertheless, effective strategies have been developed, primarily centered around the photochemical valence isomerization of pyridine N-oxides. acs.orgnih.govnih.gov

This metal-free method involves the initial oxidation of the pyridine nitrogen to form the corresponding pyridine N-oxide. acs.orgnih.gov Irradiation of the pyridine N-oxide with UV light (e.g., 254 nm) induces a π–π* transition to an excited state. acs.org This excited species can rearrange into a series of highly strained intermediates, including an oxaziridine (B8769555), which can then isomerize to a dearomatized epoxide. acs.org An acid-promoted ring-opening of this epoxide intermediate ultimately yields the C3-hydroxylated pyridine. acs.orgresearchgate.net This process has shown tolerance for a variety of functional groups, including the trifluoromethyl group. nih.gov

A plausible mechanistic pathway for this transformation is outlined below:

Excitation: The pyridine N-oxide absorbs UV light, promoting it to an excited singlet state. acs.org

Isomerization to Oxaziridine: The excited N-oxide collapses into a reactive oxaziridine intermediate. acs.org

Oxygen Walk Mechanism: The oxaziridine can undergo further light-induced cleavage and recombination to form a highly strained epoxide intermediate. acs.org This can be envisioned as an "oxygen walk" around the ring.

Ring Opening: In the presence of an acid promoter, the epoxide ring opens to afford the C3-hydroxylated pyridine product, along with other regioisomers. acs.orgresearchgate.net

While this photochemical approach is promising, it can sometimes lead to a mixture of regioisomers (C2, C5, and C6 hydroxylated products), especially with monosubstituted pyridine N-oxides. acs.orgnih.gov

Alternative, though less direct, methods for pyridine hydroxylation include the oxidation of pyridine-derived boronic acids or their esters. youtube.com This involves the initial C-H borylation of the pyridine ring, followed by oxidation with reagents like hydrogen peroxide. youtube.com Another classical approach is the Chichibabin reaction, which typically involves reacting pyridines with sodium or potassium hydroxide at high temperatures, although this method is often less efficient and requires harsh conditions for deactivated pyridines. youtube.com Microbial hydroxylation has also been observed, where enzymes like 4-hydroxypyridine-3-hydroxylase can introduce a hydroxyl group onto the pyridine ring, though the substrate specificity for trifluoromethylated derivatives is not extensively documented. nih.gov

| Method | Starting Material | Key Reagents/Conditions | Key Intermediate | Product | Reference |

| Photochemical Valence Isomerization | Pyridine N-oxide | UV light (254 nm), Acetic Acid | Oxaziridine, Epoxide | C3-Hydroxy Pyridine | acs.orgnih.govnih.gov |

| Oxidation of Boronic Esters | Pyridine | Borylation reagents, then H2O2 | Pyridine Boronic Ester | Hydroxypyridine | youtube.com |

| Chichibabin Reaction | Pyridine | NaOH or KOH, high temperature | Meisenheimer-like complex | Pyridone | youtube.com |

| Microbial Hydroxylation | 4-Hydroxypyridine | Agrobacterium sp. enzyme, O2, NAD(P)H | - | Pyridine-3,4-diol | nih.gov |

Investigations into C-F Bond Cleavage Protocols

The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage a significant chemical challenge. chem8.org However, the transformation of the robust trifluoromethyl group on a pyridine ring into other functionalities is a valuable synthetic tool. Several protocols for the reductive cleavage of C(sp2)-CF3 bonds in trifluoromethylpyridines have been developed.

One effective method involves the use of an earth-abundant alkoxide base in combination with a silicon hydride species, such as 1,1,3,3-tetramethyldisiloxane (B107390) (TMDSO). nih.govresearchgate.net This transition-metal-free system is capable of reductively cleaving the C-CF3 bond to a C-H bond. Mechanistic studies suggest that the combination of the silane (B1218182) and base generates a potent reducing system that can initiate the reaction via a single electron transfer (SET) to the electron-deficient pyridine π-system. nih.govresearchgate.net This protocol has demonstrated chemoselectivity, particularly for CF3 groups at the 2-position of the pyridine ring. nih.govresearchgate.net

Photoredox catalysis offers another powerful, mild approach for C-F bond activation. nih.govacs.org Visible-light-mediated protocols can achieve the selective hydrodefluorination of trifluoromethylarenes, converting a -CF3 group to a -CHF2 group. acs.org This process typically involves the formation of a radical anion of the trifluoromethylarene, which then expels a fluoride (B91410) ion. acs.org The resulting difluoromethyl radical is then further reduced and protonated. This method has shown excellent functional group tolerance, making it applicable to complex molecules. acs.org

Electrochemical methods provide a "green" alternative for C-F bond activation. rsc.org An electrochemical trihydrodefluorination (e-THDF) has been reported to convert trifluoromethyl arenes into the corresponding methyl arenes. This approach relies on the in situ generation of Lewis acidic silyl (B83357) cations that mediate fluoride abstraction from the CF3 group. rsc.org

Transition metals, particularly nickel and palladium complexes, are also widely used to catalyze C-F bond activation and functionalization. mdpi.com For example, nickel(II) complexes with bidentate phosphine (B1218219) ligands can catalyze the coupling of fluoroaromatics with Grignard reagents, effectively replacing fluorine with a new carbon-carbon bond. mdpi.com While often applied to monofluorinated arenes, these catalytic systems are foundational for developing protocols for the more challenging C-F bonds in trifluoromethyl groups.

| Protocol | Reagent System | Mechanism | Product | Selectivity | Reference |

| Reductive Detrifluoromethylation | Alkoxide base + Silane (TMDSO) | Single Electron Transfer (SET) | C-H (from C-CF3) | Chemoselective for 2-position CF3 | nih.govresearchgate.net |

| Photoredox Hydrodefluorination | Organophotocatalyst, HAD, blue light | Radical anion formation, fluoride expulsion | C-CHF2 (from C-CF3) | Single defluorination | acs.org |

| Electrochemical Trihydrodefluorination | Electrochemical cell, silyl cations | Lewis acid-mediated fluoride abstraction | C-CH3 (from C-CF3) | High functional group tolerance | rsc.org |

| Transition Metal Catalysis | Ni(II) or Pd(II) complexes | Oxidative addition/reductive elimination | C-C, C-H bonds | Varies with catalyst/ligand | mdpi.com |

Computational and Theoretical Studies of 5 Trifluoromethyl Pyridin 3 Ol

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are fundamental tools for elucidating the intrinsic properties of a molecule from first principles. These methods model the behavior of electrons and nuclei to predict molecular structure, stability, and electronic features.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a predominant computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By approximating the electron density, DFT calculations can accurately predict key structural parameters. For 5-(Trifluoromethyl)pyridin-3-ol, a geometry optimization would be performed using a functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation.

Table 1: Illustrative Predicted Geometric Parameters for this compound (Note: These are representative values and not from a specific calculation on this molecule.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C-C (ring) | 1.39 - 1.40 |

| C-N (ring) | 1.33 - 1.34 | |

| C-O | 1.36 | |

| C-CF₃ | 1.49 | |

| C-F | 1.35 | |

| **Bond Angles (°) ** | C-N-C | ~117 |

| C-C-O | ~119 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

Table 2: Illustrative Frontier Orbital Energies for a Trifluoromethyl-Substituted Pyridine (B92270) Derivative (Note: Data is conceptual and for illustrative purposes.)

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -7.2 |

| E(LUMO) | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these areas are expected around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons.

Blue regions represent positive electrostatic potential, which is electron-poor and indicates sites for nucleophilic attack. These would likely be found around the hydrogen atoms, particularly the hydroxyl proton.

Green regions denote neutral or near-zero potential.

The MEP surface provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species. researchgate.net

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures (bonds, lone pairs). nih.gov It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals.

Mechanistic Insights Derived from Computational Investigations

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions, providing deep insights into reaction mechanisms and kinetics.

Reaction Energy Profiles and Transition State Determination

To understand how this compound might participate in a chemical reaction, computational chemists can map out the reaction energy profile. This involves identifying and calculating the energies of all reactants, intermediates, products, and, most importantly, the transition states (TS) that connect them.

A transition state is the highest energy point along a reaction coordinate, representing the energetic barrier that must be overcome for the reaction to proceed. Locating a TS structure computationally involves optimization to a first-order saddle point, which is characterized by having exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. By mapping the full energy profile, researchers can determine the rate-limiting step and predict the feasibility and selectivity of a proposed reaction pathway. For example, a computational study could model the deprotonation of the hydroxyl group or an electrophilic substitution on the pyridine ring, revealing the energetic barriers and preferred reaction pathways.

Computational Prediction of Regio- and Stereoselectivity

Computational chemistry offers powerful tools for predicting the outcome of chemical reactions, particularly the regio- and stereoselectivity. For this compound, these predictions are crucial for understanding its potential synthetic utility.

Regioselectivity: The regioselectivity of reactions involving this compound is largely governed by the electronic properties of the substituted pyridine ring. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution. Computational models, such as those based on Density Functional Theory (DFT), can predict the most likely sites for electrophilic attack by calculating molecular electrostatic potential (MEP) maps and condensed Fukui functions. For pyridinol systems, electrophilic attack is generally directed to the positions ortho and para to the hydroxyl group. However, the deactivating effect of the -CF₃ group at the 5-position is expected to significantly influence this. Computational studies on related trifluoromethyl-substituted pyridines have shown that the position of the trifluoromethyl group is a key determinant of regioselectivity in C-H functionalization reactions. For instance, in the direct C-H trifluoromethylation of pyridine, a mixture of 2-, 3-, and 4-trifluoromethylated products is often obtained, highlighting the need for methods that can predict and control regioselectivity. rsc.org

Stereoselectivity: The prediction of stereoselectivity in reactions involving this compound, for instance, in reactions at a prochiral center or in the formation of chiral derivatives, can be approached using computational methods. journaleras.com These methods typically involve the calculation of transition state energies for the formation of different stereoisomers. The difference in the activation energies for the competing pathways allows for the prediction of the stereochemical outcome. While specific computational studies on the stereoselective reactions of this compound are not abundant in the literature, the general principles of computational stereoselectivity prediction are well-established and can be applied to this system. journaleras.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of a Model Pyridin-3-ol System

| Position | Relative Activation Energy (kcal/mol) - Aromatic Substitution | Predicted Major Product |

| C2 | Lowest | 2-substituted |

| C4 | Higher | Minor product |

| C6 | Highest | Minor product |

Note: This table is a generalized prediction based on the known directing effects of the hydroxyl group on a pyridine ring and does not include the specific influence of the trifluoromethyl group, which would require dedicated computational studies.

Evaluation of Substituent Effects on Molecular Properties

The trifluoromethyl group exerts a profound influence on the molecular properties of the pyridinol ring through its strong inductive effect.

The electron-withdrawing nature of the -CF₃ group significantly affects the electron density distribution within the pyridine ring. This, in turn, influences a range of molecular properties including dipole moment, polarizability, and the energies of the frontier molecular orbitals (HOMO and LUMO). Computational studies on related trifluoromethyl-substituted aromatic compounds have quantified these effects. For example, DFT calculations on 5-(Trifluoromethyl)pyridine-2-thiol, an analogue of the target compound, have been used to determine its molecular electronic dipole moment, mean polarizability, and first-order hyperpolarizability, indicating its potential as a nonlinear optical material. researchgate.net

The presence of the -CF₃ group also impacts the acidity of the hydroxyl group and the basicity of the pyridine nitrogen. Computational methods can be employed to calculate proton affinities and pKa values, providing quantitative estimates of these properties. researchgate.net

Table 2: Calculated Molecular Properties of a Trifluoromethyl-Substituted Pyridine Analogue

| Property | Calculated Value | Method | Reference |

| Dipole Moment (μ) | Varies with functional | B3LYP/6-311+G(d,p) | researchgate.net |

| Mean Polarizability (α) | Varies with functional | B3LYP/6-311+G(d,p) | researchgate.net |

| First Hyperpolarizability (β) | Varies with functional | B3LYP/6-311+G(d,p) | researchgate.net |

Note: The values are for 5-(Trifluoromethyl)pyridine-2-thiol and serve as an illustrative example of the types of properties that can be computationally evaluated.

Theoretical Studies on Solvent Effects and their Influence on Molecular Behavior

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Theoretical studies, particularly those employing implicit and explicit solvent models, can provide valuable insights into these effects.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. nih.gov This approach is effective in capturing the bulk electrostatic effects of the solvent on the solute. For a molecule like this compound, which possesses both a hydrogen bond donor (the hydroxyl group) and acceptor (the pyridine nitrogen), as well as a polar trifluoromethyl group, solvent polarity is expected to play a major role in its conformational preferences and electronic structure.

Explicit solvent models, where individual solvent molecules are included in the computational model, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. Theoretical studies on the tautomerism of hydroxypyridines have shown that the inclusion of explicit water molecules is often necessary to accurately reproduce experimental observations in aqueous solution. researchgate.net For this compound, a combination of implicit and explicit solvent models would likely provide the most accurate description of its behavior in protic solvents.

Tautomerism Studies and Energetic Preferences of Related Pyridinols

Hydroxypyridines, including this compound, can exist in different tautomeric forms. The two principal tautomers for 3-hydroxypyridine (B118123) derivatives are the enol form (3-hydroxypyridine) and the zwitterionic keto form (pyridinium-3-olate).

Computational studies on the tautomerism of 3-hydroxypyridine have shown that the enol form is generally more stable in the gas phase. researchgate.net However, the relative stability of the tautomers can be significantly altered by the solvent. In aqueous solution, the zwitterionic keto form of 3-hydroxypyridine is stabilized by hydrogen bonding and is in equilibrium with the enol form. nih.gov

The electron-withdrawing trifluoromethyl group at the 5-position of the pyridine ring is expected to influence the tautomeric equilibrium of this compound. By withdrawing electron density, the -CF₃ group can affect the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen, thereby altering the relative energies of the tautomers. DFT calculations on substituted pyridinylbutane-1,3-diones have demonstrated the sensitivity of tautomeric equilibria to the electronic nature of substituents.

Table 3: Tautomeric Equilibrium of 3-Hydroxypyridine in Different Environments

| Tautomer | Gas Phase Stability | Aqueous Solution Stability |

| Enol (3-hydroxypyridine) | More stable | In equilibrium with keto form |

| Keto (zwitterionic) | Less stable | Stabilized by solvent |

Note: This table summarizes the general findings for the parent 3-hydroxypyridine and serves as a basis for understanding the potential tautomeric behavior of its trifluoromethyl-substituted derivative.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Detailed Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within the 5-(Trifluoromethyl)pyridin-3-ol molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy: Functional Group Analysis and Vibrational Frequencies

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique "fingerprint" that reveals the presence of specific functional groups. For pyridin-3-ol derivatives, the tautomerism between the enol (hydroxyl) and keto (pyridone) forms is a key feature to investigate. In the solid state, FT-IR data for similar pyridone structures often show the presence of a C=O stretching frequency and the absence of an O-H stretching frequency, suggesting the hydrogen is primarily located on the nitrogen atom. ossila.com

Key vibrational frequencies observed in compounds with similar structural motifs, such as trifluoromethylated and hydroxylated pyridines, provide insight into the expected spectrum of this compound. researchgate.netnih.govjocpr.com

Table 1: Predicted FT-IR Vibrational Frequencies for this compound Based on Analogous Compounds

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | Hydroxyl Group | 3200-3600 (broad) |

| N-H Stretch | Pyridone Tautomer | 3300-3500 |

| C-H Stretch (Aromatic) | Pyridine (B92270) Ring | 3000-3100 |

| C=O Stretch | Pyridone Tautomer | 1650-1700 |

| C=C and C=N Stretch | Pyridine Ring | 1400-1600 |

| C-F Stretch | Trifluoromethyl Group | 1100-1350 (strong, multiple bands) |

| O-H Bend | Hydroxyl Group | 1200-1400 |

| C-O Stretch | Hydroxyl Group | 1000-1260 |

Note: The presence and position of O-H and C=O bands can confirm the dominant tautomeric form in the sample.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and it is particularly sensitive to non-polar bonds and symmetric vibrations. The analysis of Raman spectra for related compounds like 2-methoxy-3-(trifluoromethyl)pyridine (B55313) helps in assigning the vibrational modes for this compound. researchgate.netjocpr.com The symmetric stretching of the pyridine ring and the vibrations of the trifluoromethyl group are typically strong in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom-Specific Information

NMR spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of individual atoms within a molecule.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring atoms. The chemical shifts of the protons on the pyridine ring are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group. The protons are expected to appear as distinct signals in the aromatic region of the spectrum. The hydroxyl proton, if observable, would likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.0 - 8.5 | Singlet or Doublet |

| H-4 | 7.0 - 7.5 | Doublet or Doublet of Doublets |

| H-6 | 8.0 - 8.5 | Singlet or Doublet |

| O-H | Variable (4.0 - 8.0) | Broad Singlet |

Note: The exact chemical shifts and coupling constants would provide definitive structural confirmation.

Carbon (¹³C) NMR for Carbon Framework and Hybridization

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The chemical shifts indicate the hybridization and electronic environment of each carbon atom. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The carbon bearing the hydroxyl group will also have a distinct chemical shift.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 150 |

| C-3 | 150 - 160 |

| C-4 | 115 - 125 |

| C-5 | 120 - 130 (quartet) |

| C-6 | 140 - 150 |

| CF₃ | 120 - 125 (quartet) |

Note: The observation of a quartet for C-5 and the CF₃ group is a key diagnostic feature.

Fluorine (¹⁹F) NMR for Trifluoromethyl Group Characterization

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a characteristic indicator of the electronic environment of the CF₃ group on the pyridine ring. The chemical shift is typically reported relative to a standard such as CFCl₃. colorado.edu For trifluoromethyl groups on aromatic rings, the chemical shift often falls in the range of -60 to -65 ppm. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromaticity Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. By analyzing the absorption of light in the UV and visible regions, one can identify the wavelengths of maximum absorbance (λmax), which correspond to the promotion of electrons from lower to higher energy orbitals. These transitions, typically π → π* and n → π* for compounds like this compound, are sensitive to the surrounding solvent environment.

A solvatochromaticity investigation involves measuring the UV-Vis absorption spectra of a compound in a series of solvents with varying polarities. The resulting shifts in λmax can provide valuable insights into the solute-solvent interactions and the difference in stabilization of the ground and excited states of the molecule. A bathochromic (red) shift indicates better stabilization of the excited state in more polar solvents, while a hypsochromic (blue) shift suggests greater stabilization of the ground state.

Despite the utility of this technique, a detailed solvatochromatic study for this compound, including a data table of λmax values in different solvents, is not available in the reviewed scientific literature. Such a study would be essential for understanding its photophysical properties.

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. nih.govmdpi.com For this compound, the molecular formula is C₆H₄F₃NO. nih.gov

The calculated exact mass for this compound is 163.02449824 Da. nih.gov HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula with high confidence. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments provide detailed information about the molecule's structure through fragmentation analysis. By inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced. Analyzing the mass losses can help elucidate the connectivity of the atoms within the molecule. For this compound, expected fragmentation pathways could involve the loss of the trifluoromethyl group (CF₃), carbon monoxide (CO), or hydrogen cyanide (HCN), which are common fragmentation patterns for related aromatic and heterocyclic compounds. libretexts.orglibretexts.org

A comprehensive HRMS study, including a detailed table of observed fragments and their proposed structures for this compound, has not been found in the existing literature.

Table 1: Theoretical and Expected High-Resolution Mass Spectrometry Data for this compound

| Attribute | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄F₃NO | nih.gov |

| Exact Mass | 163.02449824 Da | nih.gov |

| Expected [M+H]⁺ | 164.03178 Da | Calculated |

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination and Intermolecular Interaction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ncl.ac.uk This technique would provide unambiguous structural information for this compound, including bond lengths, bond angles, and torsion angles. Such data is crucial for understanding the molecule's conformation and the electronic effects of the trifluoromethyl and hydroxyl substituents on the pyridine ring.

Following the determination of the crystal structure, Hirshfeld surface analysis can be employed to investigate and visualize intermolecular interactions within the crystal lattice. researchgate.netnih.govmdpi.com This computational method maps the electron distribution of a molecule within the crystal, allowing for the quantification of various non-covalent interactions, such as hydrogen bonds (e.g., O-H···N), halogen bonds, and π-π stacking interactions. These interactions are fundamental to understanding the crystal packing and the physical properties of the solid material.

A search of the scientific literature and crystallographic databases did not yield a published single-crystal X-ray structure for this compound. Therefore, a detailed analysis of its three-dimensional structure and intermolecular interactions, including data tables of crystallographic parameters and Hirshfeld surface contacts, cannot be provided. For illustrative purposes, analysis of related pyridine derivatives often reveals significant H···H, C···H, and N···H contacts that govern their supramolecular assembly. nih.govnih.gov

Integration and Correlation of Experimental and Computed Spectroscopic Data

A powerful approach in modern chemical characterization involves the integration of experimental spectroscopic data with theoretical computations, often using methods like Density Functional Theory (DFT). ias.ac.inrsc.orgunibo.itaip.org This synergy allows for a more profound understanding of a molecule's properties. For instance, theoretical calculations can predict spectroscopic data (such as vibrational frequencies for IR and Raman spectra, or chemical shifts for NMR spectra) which can then be compared with experimental results to confirm structural assignments and to understand the underlying electronic structure. ias.ac.inmdpi.com

In the case of this compound, computational chemistry could be used to:

Calculate the theoretical UV-Vis absorption spectrum and analyze the molecular orbitals involved in the electronic transitions.

Predict the thermodynamic stability of different tautomers (e.g., the pyridin-3-ol versus the pyridin-3(2H)-one form).

Simulate vibrational spectra to aid in the assignment of experimental IR and Raman bands.

Model the molecular electrostatic potential (MEP) surface to predict sites of electrophilic and nucleophilic attack and to understand intermolecular interaction patterns.

Currently, there is no published research that presents an integrated experimental and computational spectroscopic analysis specifically for this compound. Such a study would be invaluable for providing a complete and validated characterization of this compound.

Utility in Advanced Organic Synthesis and Building Block Chemistry

5-(Trifluoromethyl)pyridin-3-ol as a Versatile Synthetic Intermediate

This compound is recognized as a valuable and versatile building block in organic synthesis. cymitquimica.comresearchoutreach.org Its utility stems from the unique combination of the electron-withdrawing trifluoromethyl group and the synthetically adaptable hydroxyl group on the pyridine (B92270) ring. This arrangement provides multiple reactive sites for further chemical modifications.

The presence of the trifluoromethyl group significantly influences the electronic nature of the pyridine ring, impacting its reactivity and the properties of its derivatives. nih.gov The hydroxyl group, in particular, serves as a convenient handle for a variety of chemical transformations. It can be readily converted into other functional groups, such as ethers, esters, or a triflate, which is an excellent leaving group for cross-coupling reactions. This versatility allows for the strategic construction of more complex molecular architectures, making this compound a sought-after intermediate in the synthesis of agrochemicals and pharmaceuticals. researchgate.netnih.gov

Construction of Diverse Heterocyclic Frameworks

The structure of this compound provides a robust platform for the synthesis of a variety of more complex heterocyclic systems.

Synthesis of Poly-substituted Pyridine Derivatives

The functional groups on this compound allow for the straightforward synthesis of a wide range of poly-substituted pyridine derivatives. A key strategy involves the conversion of the hydroxyl group into a triflate (trifluoromethanesulfonate). This triflate derivative serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.net

These powerful reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enable the formation of new carbon-carbon and carbon-heteroatom bonds at the C3-position of the pyridine ring. rsc.orgacs.orgnih.gov This methodology offers a reliable route to introduce diverse aryl, heteroaryl, alkyl, and amino groups, thus generating a library of multi-substituted pyridine compounds from a single, readily accessible intermediate. rsc.orgsigmaaldrich.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Polysubstituted Pyridine Synthesis

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Linkage | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | C-C (Aryl/Heteroaryl) | Biaryl Pyridine |

| Heck | Alkene | Pd(OAc)₂/P(o-tol)₃ | C-C (Alkenyl) | Alkenyl Pyridine |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/BINAP | C-N | Aminopyridine |

Formation of N-Heterobicyclic and Tropane (B1204802) Scaffolds

The pyridine framework of this compound is a suitable starting point for constructing N-heterobicyclic systems, such as indolizidine and quinolizidine (B1214090) derivatives. nih.gov One established method involves a hetero-Diels-Alder reaction of a related 5-alkoxyoxazole with a suitable dienophile to generate a 3-hydroxypyridine (B118123) core, which can then undergo a dearomatization strategy to form the desired N-fused bicyclic scaffolds. nih.gov Such structures are prevalent in natural products and pharmaceutically active compounds.

While the direct synthesis of the specific tropane alkaloid skeleton—characterized by its 8-azabicyclo[3.2.1]octane core—from this compound is not extensively documented, general strategies for tropane synthesis often involve intramolecular cycloadditions or rearrangements of piperidine (B6355638) precursors. nih.govacs.org In principle, derivatives of this compound could be elaborated into suitable piperidine intermediates for such transformations. The synthesis of tropane analogues is an area of significant interest due to their potential applications in treating neurodegenerative diseases and as ligands for nicotinic acetylcholine (B1216132) receptors. researchgate.net

Preparation of Tricyclic Dihydroimidazopyrimidone Derivatives

While direct synthesis from this compound is not explicitly detailed, related trifluoromethyl-substituted pyridine derivatives are key intermediates in the preparation of complex fused heterocyclic systems. For example, compounds like 2-chloro-3-(difluoromethoxy)-5-(trifluoromethyl)pyridine (B1484803) serve as crucial building blocks for creating spiro[imidazo[1,2-a]pyridine-type compounds, which can be further elaborated into tricyclic dihydroimidazopyrimidone derivatives. google.com These complex scaffolds are of significant interest in medicinal chemistry, particularly in the development of inhibitors for biological targets like HIF2α, which is implicated in certain cancers. google.com The synthetic routes typically involve multi-step sequences where the substituted pyridine core is assembled and then cyclized with other reagents to build the final tricyclic framework.

Applications in Click Chemistry for Novel Hybrid Molecules

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. youtube.comyoutube.com this compound can be readily adapted for use in click chemistry to create novel hybrid molecules.

The synthetic utility of the hydroxyl group is key to this application. It can be easily converted into a terminal alkyne via a Williamson ether synthesis using reagents like propargyl bromide. nih.govresearchgate.net This "clickable" trifluoromethylpyridine derivative can then be joined with a molecule containing an azide (B81097) group to form a stable 1,2,3-triazole linker. This modular approach allows for the efficient covalent linking of the trifluoromethylpyridine moiety to other molecular fragments, such as biomolecules, polymers, or other pharmacophores, opening avenues for drug discovery and materials science. nih.govnih.gov

Table 2: Proposed Synthesis of a "Clickable" Pyridine and Subsequent Ligation

| Step | Reaction | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Propargylation | This compound, NaH, Propargyl Bromide | 3-(Prop-2-yn-1-yloxy)-5-(trifluoromethyl)pyridine | Installs a terminal alkyne handle |

Strategies for Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, often biologically active, molecule in the final steps of its synthesis. cancer.gov This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for a complete de novo synthesis. Pyridine-containing molecules are common targets for LSF. nih.govberkeley.eduresearchgate.net

Derivatives of this compound can be employed in LSF strategies. One such approach involves the C-H functionalization of the pyridine ring. rsc.org For example, methods have been developed for the selective introduction of functional groups at various positions on the pyridine ring, which can be applied to complex molecules containing this core. chemistryviews.org Another strategy involves converting the pyridine into a pyridinium (B92312) salt, which can then undergo reactions like radical cross-couplings to introduce new substituents. The unique electronic properties conferred by the trifluoromethyl group can influence the regioselectivity and efficiency of these LSF reactions, providing a valuable tool for modifying complex drug candidates.

Derivatization for Advanced Ligand Design in Coordination Chemistry

The 3-hydroxypyridine scaffold is a versatile platform for the design of bidentate and multidentate ligands for coordination chemistry. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can act as a bidentate N,O-chelate, forming stable complexes with a variety of metal ions.

The derivatization of this compound allows for the synthesis of a wide array of ligands with tailored electronic and steric properties. The presence of the trifluoromethyl group can influence the coordination properties of the resulting ligand, including its Lewis basicity and the stability of the metal complexes.

A common strategy for creating more complex ligands involves the introduction of additional coordinating groups through modification of the hydroxyl function or other positions on the pyridine ring. For example, etherification or esterification of the hydroxyl group with moieties containing other donor atoms (e.g., nitrogen, sulfur, or phosphorus) can lead to the formation of tridentate or tetradentate ligands.

The synthesis of such ligands often involves standard organic transformations. The following table provides a conceptual overview of potential derivatization reactions for the synthesis of advanced ligands from this compound.

| Reaction Type | Reagent Example | Potential Ligand Type |

| Etherification | 2-(Chloromethyl)pyridine | Tridentate (N,N,O) |

| Esterification | 2-Picolinoyl chloride | Tridentate (N,N,O) |

| Mannich Reaction | Formaldehyde, secondary amine | Bidentate (N,O) with appended functional group |

Structural Modification and Derivatization Strategies for 5 Trifluoromethyl Pyridin 3 Ol

Systematic Functionalization of the Pyridine (B92270) Ring System

The pyridine ring of 5-(trifluoromethyl)pyridin-3-ol is a versatile scaffold for structural modifications. The electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group significantly influence the regioselectivity of substitution reactions.

One common strategy is the bromination of this compound to produce 2-bromo-5-(trifluoromethyl)pyridin-3-ol. This reaction is typically performed using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 2-position. The hydroxyl group at the 3-position directs electrophilic substitution to the 2- and 5-positions, while careful control of reaction conditions, sometimes with the use of Lewis acids, is crucial to prevent side reactions. The resulting bromo-derivative is a valuable intermediate for further functionalization through cross-coupling reactions such as Suzuki or Heck reactions, enabling the introduction of a wide range of substituents.